molecular formula C11H15N3O3 B1454693 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine CAS No. 1261349-59-0

3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine

Cat. No.: B1454693
CAS No.: 1261349-59-0
M. Wt: 237.25 g/mol
InChI Key: CHCAJIFNXYRTKR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a structurally complex heterocyclic compound characterized by the presence of multiple functional groups that contribute to its distinctive chemical and biological properties. The compound is officially registered under Chemical Abstracts Service number 1261230-71-0, providing a unique identifier for this specific molecular entity. The systematic nomenclature reflects the precise positioning of substituents on the pyridine ring system, with the nitro group occupying the 3-position and the piperidin-4-ylmethoxy moiety attached at the 2-position of the pyridine core structure.

The molecular formula of the compound in its hydrochloride salt form is C₁₁H₁₆ClN₃O₃, corresponding to a molecular weight of 273.72 grams per mole. This molecular composition encompasses the parent pyridine ring system, the nitro substituent contributing significant electron-withdrawing character, and the piperidin-4-ylmethoxy group that provides both steric bulk and potential sites for hydrogen bonding interactions. The hydrochloride salt formation enhances the compound's aqueous solubility characteristics, making it more amenable to biological and pharmaceutical applications.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as C1CNCCC1COC2=C(C=CC=N2)N+[O-].Cl, which provides a standardized method for computational analysis and database searches. The compound exhibits specific computational chemistry parameters including a topological polar surface area of 77.29 square angstroms, a calculated logarithmic partition coefficient of 1.79, five hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds. These physicochemical parameters collectively influence the compound's absorption, distribution, metabolism, and excretion properties, which are critical considerations in pharmaceutical development.

Historical Context of Discovery and Development

The historical development of this compound is intrinsically linked to the broader research efforts focused on understanding and modulating epigenetic mechanisms in human disease. The compound emerged from systematic structure-activity relationship studies conducted by pharmaceutical researchers seeking to develop potent and selective inhibitors of lysine specific demethylase 1, an enzyme that plays crucial roles in gene expression regulation and cancer biology.

The foundational research leading to the identification of this compound was reported by Wu and colleagues in 2015, who conducted comprehensive investigations into the design and synthesis of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potential therapeutic agents. These researchers employed rational drug design principles, combining structural insights from existing enzyme inhibitors with novel chemical modifications to enhance potency and selectivity. The systematic exploration of structure-activity relationships revealed that specific substitution patterns on the pyridine ring system could dramatically influence biological activity, leading to the identification of the nitro-substituted derivative as a compound of particular interest.

The development of this compound family was further accelerated by advances in computational chemistry and molecular modeling techniques, which enabled researchers to predict and optimize binding interactions with target proteins. Crystal structure studies subsequently confirmed the predicted binding modes, revealing how the compound interacts with specific amino acid residues within the active site of lysine specific demethylase 1. These structural insights provided crucial validation for the design principles underlying the compound's development and established a foundation for further optimization efforts.

The compound's development trajectory reflects broader trends in pharmaceutical research toward targeted therapies that modulate specific molecular pathways involved in disease pathogenesis. The recognition that epigenetic modifications play fundamental roles in cancer initiation and progression drove significant investment in research programs focused on developing small molecule inhibitors of epigenetic enzymes, positioning compounds like this compound at the forefront of this emerging therapeutic area.

Significance in Contemporary Medicinal Chemistry

The significance of this compound in contemporary medicinal chemistry extends far beyond its individual therapeutic potential, encompassing its role as a chemical probe for understanding epigenetic mechanisms and as a lead compound for drug discovery programs targeting related molecular pathways. The compound has demonstrated remarkable potency as an inhibitor of lysine specific demethylase 1, with reported inhibition constant values as low as 29 nanomolar, placing it among the most potent inhibitors identified for this target.

The selectivity profile of the compound represents another critical aspect of its medicinal chemistry significance, as demonstrated by its greater than 160-fold selectivity against related monoamine oxidase enzymes. This selectivity is particularly important given the structural similarities between lysine specific demethylase 1 and monoamine oxidases, and it suggests that the compound could potentially avoid off-target effects that might compromise therapeutic utility. The high selectivity was achieved through careful optimization of the molecular structure, particularly the substitution pattern on the pyridine ring and the nature of the piperidine-containing side chain.

Research findings have established that this compound functions as a competitive inhibitor against dimethylated histone H3 lysine 4 substrates, providing insights into its mechanism of action at the molecular level. Enzyme kinetics studies and molecular docking analyses have revealed that the compound binds within the substrate-binding cavity of lysine specific demethylase 1, forming specific interactions with key amino acid residues that are critical for enzymatic activity. These mechanistic insights have proven valuable for understanding how small molecules can selectively modulate epigenetic enzyme function.

The compound's biological activity extends to cellular systems, where it has been shown to increase histone H3 lysine 4 methylation levels and strongly inhibit the proliferation of various leukemia and solid tumor cell lines with effective concentration values as low as 280 nanomolar. Importantly, the compound exhibited minimal effects on normal cells, suggesting a favorable therapeutic window that could translate to clinical applications. These cellular activity data support the potential translation of the compound from laboratory research to therapeutic development.

Contemporary medicinal chemistry applications of this compound include its use as a chemical probe for investigating the biological functions of lysine specific demethylase 1 in various disease contexts. Researchers have employed the compound to elucidate the role of this enzyme in maintaining cancer stem cell properties, regulating differentiation processes, and controlling gene expression programs associated with tumor progression. The availability of such potent and selective chemical probes has accelerated research into epigenetic mechanisms and their potential therapeutic exploitation.

The structural framework represented by this compound has also served as a starting point for the development of next-generation inhibitors with improved pharmacological properties. Medicinal chemists have used structure-activity relationship data derived from this compound to design analogs with enhanced potency, improved selectivity profiles, or optimized pharmaceutical properties such as bioavailability and metabolic stability. This iterative design process exemplifies the role of lead compounds in driving therapeutic innovation within the pharmaceutical industry.

Chemical Property Value Significance
Molecular Weight 273.72 g/mol Optimal for oral bioavailability
Topological Polar Surface Area 77.29 Ų Within acceptable range for blood-brain barrier penetration
Logarithmic Partition Coefficient 1.79 Balanced lipophilicity for cellular uptake
Hydrogen Bond Acceptors 5 Moderate hydrogen bonding capacity
Hydrogen Bond Donors 1 Low donor count favorable for permeability
Rotatable Bonds 4 Acceptable conformational flexibility

The compound's significance in contemporary medicinal chemistry is further underscored by its representation of successful rational drug design principles, demonstrating how systematic structure-activity relationship studies can lead to the identification of highly potent and selective enzyme inhibitors. The success achieved with this compound has validated computational approaches to drug design and provided a template for developing inhibitors of related epigenetic enzymes. As the field of epigenetic therapy continues to evolve, compounds like this compound serve as important benchmarks for evaluating new therapeutic candidates and advancing our understanding of how small molecules can modulate complex biological processes.

Properties

IUPAC Name

3-nitro-2-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-2-1-5-13-11(10)17-8-9-3-6-12-7-4-9/h1-2,5,9,12H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCAJIFNXYRTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This article reviews the synthesis, biological activity, and mechanisms of action of this compound, highlighting relevant studies and findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C10H12N3O3\text{C}_{10}\text{H}_{12}\text{N}_3\text{O}_3

It features a piperidine ring substituted with a methoxy group and a nitro group at the pyridine ring. The synthesis typically involves the reaction of piperidine derivatives with nitro-substituted pyridine precursors, utilizing various organic synthesis techniques to achieve high yields and purity.

Inhibition of LSD1

One of the primary biological activities of this compound is its role as an inhibitor of LSD1. LSD1 is a critical enzyme involved in the demethylation of histone lysines, which plays a vital role in gene expression regulation. Overexpression of LSD1 has been linked to various cancers, making it a target for therapeutic intervention.

Key Findings:

  • Potency: In studies, this compound exhibited an IC50 value of approximately 62 nM against human recombinant LSD1, indicating strong inhibitory activity compared to other compounds in its class .
  • Selectivity: The compound demonstrated enhanced selectivity for LSD1 over other similar enzymes, with a selectivity factor exceeding 1,500-fold .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that it may inhibit tumor growth through its action on epigenetic regulators like LSD1.

Case Studies:

  • In vitro studies have shown that treatment with this compound leads to reduced proliferation rates in various cancer cell lines, including colon and breast cancer models .
  • The compound's mechanism involves reactivation of silenced tumor suppressor genes through demethylation processes mediated by LSD1 inhibition .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition: Binding to the active site of LSD1, preventing it from demethylating histone lysines.
  • Alteration of Gene Expression: By inhibiting LSD1, the compound promotes a more favorable epigenetic landscape for tumor suppressor gene expression.

Summary Table of Biological Activities

Activity TypeDescriptionIC50 Value
LSD1 InhibitionPotent inhibitor affecting gene expression regulation62 nM
Antitumor EffectsReduces proliferation in cancer cell linesVaries by line

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the prominent applications of 3-nitro-2-(piperidin-4-ylmethoxy)-pyridine is as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression and implicated in various cancers. Research indicates that compounds containing this structure exhibit Ki values as low as 29 nM against LSD1, demonstrating high selectivity (>160×) against monoamine oxidases A and B . The design of these inhibitors is crucial as LSD1 overexpression is linked to cancer progression, making it a significant target for therapeutic intervention.

1.2 Dual Receptor Ligands

Another application involves the development of dual ligands for histamine H3 and sigma-1 receptors, which are important in treating nociceptive and neuropathic pain. Compounds based on the piperidine structure have shown promise in this area, indicating their versatility in addressing complex pharmacological targets .

Synthetic Chemistry Applications

2.1 Synthesis of Heterocycles

The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its nitrated form allows for further chemical modifications that can lead to the formation of diverse biologically active molecules . For instance, the introduction of the nitro group facilitates nucleophilic aromatic substitution reactions, enabling the synthesis of complex structures with potential biological activities.

2.2 Development of Antiviral Agents

Research has indicated that derivatives of nitropyridine compounds can be synthesized using this compound as a precursor. These derivatives have been explored for their antiviral properties, particularly in developing agents against viral infections . The ability to modify the piperidinyl group further enhances the biological activity of these compounds.

Agrochemical Applications

3.1 Herbicides and Pesticides

Pyridine derivatives, including those derived from this compound, have been investigated for their potential use as agrochemicals such as herbicides and insecticides. The structural characteristics of these compounds allow them to interact effectively with biological systems in pests and weeds, providing a basis for developing new agricultural products .

Comparison with Similar Compounds

Comparison with Similar LSD1 Inhibitors

Structural and Functional Comparisons

Table 1: Key LSD1 Inhibitors and Their Properties
Compound Name / Class Target Potency (Ki/IC50) Selectivity Profile Toxicity Notes
3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine LSD1 29 nM (Ki) >1,500-fold selectivity over MAO-A/B Low toxicity in normal cells
Tranylcypromine derivatives LSD1/MAO ~1,000 nM (Ki) Inhibits MAO-A/B; off-target effects High toxicity (e.g., CNS side effects)
Triazole-dithiocarbamate LSD1 280–8,600 nM (EC50) Selective for gastric cancer cells Limited data
Covalent inhibitor S2 LSD1 84–8,900 nM (EC50) Potent but non-selective High cytotoxicity
Key Insights :

Potency : The piperidin-4-ylmethoxy-pyridine scaffold achieves sub-100 nM Ki values, outperforming tranylcypromine derivatives (µM-range Ki) .

Selectivity: Unlike tranylcypromine, which inhibits monoamine oxidases (MAOs), 3-nitro derivatives show >1,500-fold selectivity for LSD1 over MAO-A/B due to optimized steric and electronic interactions .

Toxicity: Cyclopropylamine-based inhibitors (e.g., tranylcypromine) exhibit dose-limiting toxicity, whereas pyridine-based analogs demonstrate minimal effects on normal cells (e.g., WI-38 fibroblasts) .

Mechanistic and Pharmacological Differences

Binding Modes :
  • This compound : Docking studies (Schrödinger Suite) reveal that the piperidinylmethoxy group occupies a hydrophobic pocket near LSD1’s FAD-binding site, while the nitro group stabilizes interactions with catalytic residues (e.g., K661) .
  • Tranylcypromine: Forms a covalent adduct with FAD, irreversibly inhibiting LSD1 and MAOs. This non-selective mechanism contributes to toxicity .
Cellular Activity :
  • In MV4-11 (AML) and MCF-7 (breast cancer) cells, 3-nitro derivatives exhibit EC50 values of 280–480 nM, comparable to covalent inhibitor S2 but with improved safety .
  • Triazole-dithiocarbamate inhibitors show broader anti-tumor activity but lower potency (EC50: 3.3–8.6 µM) .

Structural-Activity Relationship (SAR) Insights

Core Modifications: Replacing the pyridine core with benzene (e.g., compound 1 in ) reduces potency by 250-fold, highlighting the pyridine’s role in π-π stacking . Substituting the nitro group with cyano (e.g., 4-cyanophenyl derivatives) maintains activity but alters selectivity .

Piperidine Substituents :

  • Removing the piperidin-4-ylmethoxy group (e.g., compound 44 in ) abolishes activity, confirming its necessity for binding .
  • Replacing the ether oxygen with NH (compound 43) reduces Ki from 29 nM to 1.2 µM, emphasizing the importance of hydrogen-bond acceptors .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine typically follows these key steps:

Detailed Preparation Steps and Conditions

Preparation of Halogenated Amino Pyridine Intermediates

According to a patent process for nitropyridine derivatives, the precursor 4-chloro-2-aminopyridine is prepared first, which serves as a substrate for further nitration. The steps include:

  • Halogenation and Amination:
    • Starting from 2,4-dichloropyridine, substitution with ammonia or amine sources yields 4-chloro-2-aminopyridine.
    • Reaction conditions involve controlled temperatures (0–5°C for diazotization and 60–80°C for hydrolysis) and use of sodium nitrite and hydrochloric acid for diazotization.

Nitration to Introduce the Nitro Group at the 3-Position

  • The nitration of 4-chloro-2-aminopyridine is performed using a nitrating mixture of nitric acid and sulfuric acid.
  • This step selectively introduces the nitro group at the 3-position, yielding 4-chloro-2-amino-3-nitropyridine.
  • Reaction temperature and acid concentration are controlled to avoid over-nitration or side reactions.

Diazotization and Hydrolysis to Form Hydroxy Derivatives

  • The amino group at position 2 is converted to a hydroxy group via diazotization followed by hydrolysis.
  • This produces 2-chloro-3-nitropyridin-4-ol, a key intermediate for subsequent substitution reactions.

Introduction of the Piperidin-4-ylmethoxy Group via Nucleophilic Substitution

  • The hydroxy group at the 4-position or the chloro substituent can be displaced by nucleophilic attack from piperidin-4-ylmethanol or related piperidine derivatives.
  • The reaction typically occurs under elevated temperatures (90–100°C) in the presence of a base such as diisopropylethylamine.
  • The nucleophile attacks the electrophilic aromatic center, displacing the halogen and forming the piperidin-4-ylmethoxy substituent at the 2-position of the pyridine ring.

Example Synthetic Scheme (Based on Patent WO2010089773A2)

Step Reactants/Conditions Product/Outcome Yield (%)
1 2,4-Dichloropyridine + ammonia (nucleophile) 4-Chloro-2-aminopyridine Not specified
2 Nitration with HNO3/H2SO4 4-Chloro-2-amino-3-nitropyridine Not specified
3 Diazotization with NaNO2/HCl, hydrolysis 2-Chloro-3-nitropyridin-4-ol ~50%
4 Nucleophilic substitution with piperidin-4-ylmethanol, base, 90–100°C This compound Not specified

Alternative Synthetic Approaches and Related Chemistry

  • Piperidine Functionalization: The piperidin-4-ylmethoxy substituent can be introduced via synthesis of piperidine derivatives followed by ether formation with halogenated pyridine intermediates. For example, piperidine derivatives are prepared via nucleophilic substitution with phenols or halogenated aromatics under inert atmosphere and controlled temperatures.

  • Use of Mesylates and Other Leaving Groups: In related syntheses, phenolic groups are converted to mesylates (methane sulfonates) to enhance leaving group ability, facilitating nucleophilic substitution by piperidine derivatives.

  • Nitration Selectivity: The nitration step requires careful control to avoid multiple nitrations or degradation of sensitive functional groups. Using mixed acid nitration under controlled temperature ensures selective mono-nitration at the 3-position.

Research Findings and Spectral Characterization

  • The synthesized compounds, including intermediates and final products, are characterized by spectral methods such as NMR, IR, and mass spectrometry to confirm structure and purity.
  • Impurities formed during the process are identified and isolated to optimize reaction conditions and improve yield and selectivity.
  • The overall synthetic route balances reactivity and stability of intermediates, ensuring efficient conversion to the target compound.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Time Notes
Halogenation/Amination 2,4-Dichloropyridine + NH3 Ambient to 60–80 Variable Formation of amino-pyridine
Nitration HNO3 + H2SO4 Controlled (0–30) Short (minutes to hours) Selective 3-nitration
Diazotization/Hydrolysis NaNO2 + HCl, then hydrolysis 0–5 (diazotization), 60–80 (hydrolysis) 1–3 hours Conversion of amino to hydroxy
Nucleophilic substitution Piperidin-4-ylmethanol + base (e.g., DIPEA) 90–100 4–6 hours Ether formation

Q & A

Q. How is 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine synthesized for LSD1 inhibition studies?

The synthesis involves a multi-step process:

  • Step 1 : Mitsunobu reaction to introduce the BOC-protected 3-(piperidin-4-ylmethoxy) group onto the pyridine core.
  • Step 2 : Selective Suzuki coupling to add R5 and R6 substituents (e.g., 4-cyanophenyl or fluorophenyl groups) for activity optimization.
  • Step 3 : Deprotection of the BOC group under acidic conditions to yield the final compound. This method ensures chemical stability and scalability for pharmacological testing .

Q. What biochemical assays are used to evaluate LSD1 inhibition by this compound?

A validated HPLC-MS-based assay is employed:

  • Protocol : LSD1 enzyme (150 nM) is incubated with the compound and a dimethylated H3K4 peptide substrate. The reaction is quenched with 6 N formic acid, and the demethylated product is quantified via HPLC (C18 column, SIM mode at 1142 Da).
  • Data Analysis : IC50 values are calculated using Prism 5.0 software with hyperbolic dose-response fitting. Ki values are derived using Cheng-Prusoff or Morrison equations for competitive inhibition .

Q. Why is the piperidin-4-ylmethoxy group critical for LSD1 inhibition?

Molecular docking studies reveal that the protonated piperidine nitrogen forms a strong electrostatic interaction with Asp555 in the LSD1 active site. This interaction is essential for binding affinity, as removing the basic amine (e.g., replacing -O- with -NH-) reduces activity by >100-fold (e.g., compound 43, Ki = 1.2 μM vs. compound 17, Ki = 6.2 nM) .

Advanced Research Questions

Q. How do structural modifications at the R5 and R6 positions affect LSD1 inhibitory activity?

  • R5 Optimization : The 4-cyanophenyl group at R5 enhances hydrophobic interactions with Val333 and Phe538, improving Ki values from 47.8 μM (compound 4) to 220 nM (compound 13) .
  • R6 Substitution : Methyl or trifluoromethyl groups at R6 improve selectivity against MAO-B by >160-fold (e.g., compound 17, Ki = 6.2 nM for LSD1 vs. 9.7 μM for MAO-B) .

Q. What methodologies confirm the competitive inhibition mechanism against LSD1?

Steady-state enzyme kinetics are performed by varying substrate (H3K4me2 peptide) and inhibitor concentrations. Data fitted to a competitive inhibition model (SigmaPlot) show increased Km but unchanged Vmax, consistent with direct competition at the substrate-binding site. For example, compound 5 exhibits a Ki of 2.3 μM .

Q. How do researchers address selectivity challenges between LSD1 and related enzymes like MAO-A/B?

  • Structural Tuning : Bulky substituents (e.g., 4-CF3 or -OCF3 at R6) reduce MAO-B affinity while maintaining LSD1 potency. Compound 22 shows 56-fold selectivity for LSD1 over MAO-B .
  • Enzyme Profiling : Compounds are tested against recombinant MAO-A/B using fluorometric assays, ensuring Ki >50 μM for MAO-A .

Q. What contradictions exist in SAR data for substituent effects on LSD1 inhibition?

  • Fluorine Position : 4-Fluorophenyl at R5 boosts activity (Ki = 220 nM), but 3- or 2-fluoro substitution reduces potency by 2.5–5.5×, likely due to steric clashes with Tyr761 .
  • Core Structure : Pyridine/pyrazine cores outperform benzene analogs (e.g., compound 17 vs. 41), highlighting the role of π-stacking with FAD .

Q. What optimization strategies improve the pharmacokinetic properties of this compound?

  • LogP Reduction : Introducing polar groups (e.g., -CN) reduces logP, enhancing solubility without compromising activity.
  • Metabolic Stability : In vitro microsomal assays guide the replacement of labile moieties (e.g., cyclopropylamine with stable pyridine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.